molecular formula C8H5BrClNO3S B13180965 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride

5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride

Cat. No.: B13180965
M. Wt: 310.55 g/mol
InChI Key: FXTDPGJQRRTQCC-UHFFFAOYSA-N
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Description

5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a bromine atom, a sulfonyl chloride group, and an oxo group on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves multiple steps. One common method starts with the bromination of 2-oxo-2,3-dihydro-1H-indole to introduce the bromine atom at the 5-position. This is followed by the introduction of the sulfonyl chloride group at the 6-position using chlorosulfonic acid. The reaction conditions often involve the use of solvents like dichloromethane and require careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction: The oxo group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The bromine atom can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, as well as coupled products with extended carbon chains.

Scientific Research Applications

5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine atom and oxo group can also participate in non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonamide
  • 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonate
  • 5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonothioate

Uniqueness

5-bromo-2-oxo-2,3-dihydro-1H-indole-6-sulfonyl chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its sulfonyl chloride group makes it particularly reactive towards nucleophiles, while the bromine atom and oxo group provide additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C8H5BrClNO3S

Molecular Weight

310.55 g/mol

IUPAC Name

5-bromo-2-oxo-1,3-dihydroindole-6-sulfonyl chloride

InChI

InChI=1S/C8H5BrClNO3S/c9-5-1-4-2-8(12)11-6(4)3-7(5)15(10,13)14/h1,3H,2H2,(H,11,12)

InChI Key

FXTDPGJQRRTQCC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)S(=O)(=O)Cl)Br

Origin of Product

United States

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